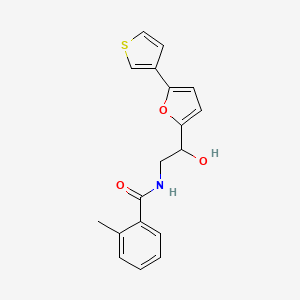

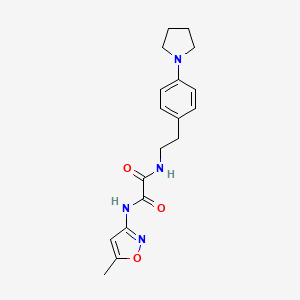

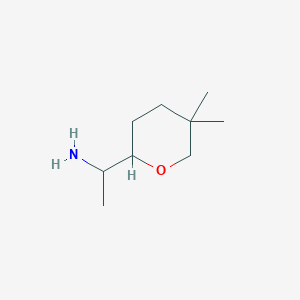

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide, also known as THF-AM-2, is a synthetic compound that has gained attention in the scientific community for its potential use as a therapeutic agent.

Scientific Research Applications

Enzymatic Synthesis of Biobased Polyesters

Research on the enzymatic synthesis of biobased polyesters using furan derivatives highlights the potential for creating sustainable materials. The study by Jiang et al. (2014) demonstrates the polymerization of furan-based diols with various diacid ethyl esters to produce furan polyesters, suggesting a route for environmentally friendly polymer production that might be applicable to compounds similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide (Jiang et al., 2014).

DNA Topoisomerases Inhibitory Activities

Compounds containing furan and thiophene rings, such as those studied by Lee et al. (2007), have shown potential in inhibiting DNA topoisomerases I and II. These enzymes are crucial for DNA replication and transcription, and their inhibitors can have significant implications in cancer therapy and other medical applications (Lee et al., 2007).

Catalytic Applications

The catalytic applications of furan and thiophene derivatives are also noteworthy. Hatanaka et al. (2010) described the activation and borylation of furans and thiophenes catalyzed by an iron N-heterocyclic carbene complex, revealing potential routes for the functionalization of these compounds for various industrial and synthetic applications (Hatanaka et al., 2010).

Dye-Sensitized Solar Cells

In the field of renewable energy, the effect of five-membered heteroaromatic linkers, including furan and thiophene, on the performance of dye-sensitized solar cells has been explored. Kim et al. (2011) found that using furan as a conjugated linker in phenothiazine derivatives significantly improved the solar energy-to-electricity conversion efficiency, indicating the potential for enhancing solar cell performance through chemical modification (Kim et al., 2011).

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-12-4-2-3-5-14(12)18(21)19-10-15(20)17-7-6-16(22-17)13-8-9-23-11-13/h2-9,11,15,20H,10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSADTHOEYNZEGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

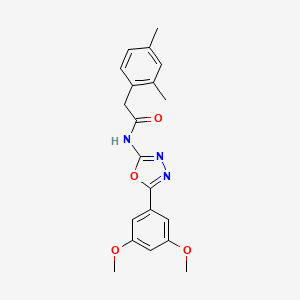

![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)

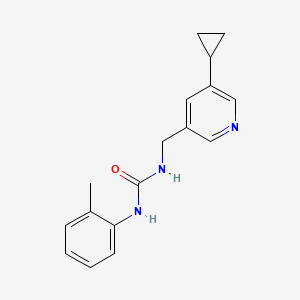

![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)

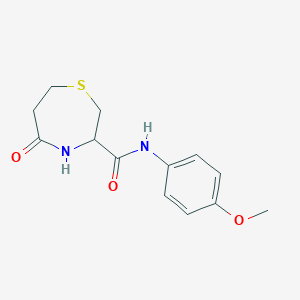

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)

![1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide](/img/structure/B2383692.png)